molecular formula C6H14S4 B1199055 Dipropyl tetrasulfide CAS No. 52687-98-6

Dipropyl tetrasulfide

Cat. No.: B1199055
CAS No.: 52687-98-6
M. Wt: 214.4 g/mol
InChI Key: GJKGKILUTIBVOI-UHFFFAOYSA-N
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Description

Dipropyl tetrasulfide, also known as 1,4-dipropyltetrasulfane, is an organic compound with the molecular formula C₆H₁₄S₄. It is a member of the tetrasulfide family, characterized by the presence of four sulfur atoms in its structure. This compound is known for its distinctive odor and is commonly found in Allium species such as garlic and onions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipropyl tetrasulfide can be synthesized through the reaction of propyl mercaptan (propane-1-thiol) with elemental sulfur. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the tetrasulfide linkage .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process. This method involves the use of phase-transfer catalysts to enhance the reaction efficiency and yield. The process is designed to be scalable, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: Dipropyl tetrasulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dipropyl tetrasulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dipropyl tetrasulfide involves several pathways:

Comparison with Similar Compounds

    Dipropyl disulfide: Contains two sulfur atoms and is also found in Allium species.

    Dipropyl trisulfide: Contains three sulfur atoms and shares similar properties with dipropyl tetrasulfide.

Comparison:

This compound stands out due to its unique combination of four sulfur atoms, which enhances its reactivity and effectiveness in various applications.

Properties

IUPAC Name

1-(propyltetrasulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S4/c1-3-5-7-9-10-8-6-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKGKILUTIBVOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSSSSCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200656
Record name Dipropyl tetrasulphide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52687-98-6
Record name Dipropyl tetrasulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52687-98-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipropyl tetrasulfide
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Record name Dipropyl tetrasulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipropyl tetrasulphide
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Record name DIPROPYL TETRASULFIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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